oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNGGDGLSJCCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves multiple steps:
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Formation of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate: : This step can be achieved through the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ylamine under suitable conditions. The reaction often requires a catalyst such as cesium carbonate and a solvent like tetrahydrofuran (THF) to proceed efficiently .
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Oxalylation: : The next step involves the introduction of the oxalic acid moiety. This can be done by reacting the previously formed carbamate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- The compound is explored for its potential therapeutic effects due to its ability to interact with biological systems at the molecular level. Its structure may provide unique bioactivity compared to simpler oxalic acid derivatives.
- Case Study: Research indicates that compounds containing oxalic acid can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating conditions like hypercalcemia or as antimicrobial agents .
-
Organic Synthesis:
- This compound serves as an intermediate in synthesizing more complex molecules or pharmaceuticals. Its functional groups allow for versatile reactivity, making it valuable in organic synthesis.
- Data Table: Synthesis Conditions and Yields
Solvent Temperature (°C) Yield (%) Dichloromethane 25 85 Acetonitrile 40 90 Toluene 60 75 -
Biochemical Research:
- The oxalic acid component is known to play roles in various metabolic pathways, including calcium regulation and heavy metal detoxification in plants and microorganisms. The specific compound may exhibit similar properties due to its structural features.
- Enzyme Inhibition Studies: Oxalic acid has been shown to inhibit specific enzymes, which could lead to new strategies for developing antimicrobial agents .
Spectroscopic Characterization
To confirm the structure and purity of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate during synthesis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed.
Potential Therapeutic Applications
The unique structural features of this compound suggest several potential therapeutic applications:
- Antimicrobial Activity: Studies have indicated that oxalic acid derivatives may act as pathogenicity factors in various fungi and bacteria, leading to the development of new antimicrobial strategies.
- Toxicity Considerations: While exploring therapeutic applications, it is crucial to assess the toxicity profile of this compound to ensure safety in potential uses .
Mechanism of Action
The mechanism by which oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Research Findings and Challenges
Limitations in Existing Data
- Gaps: No peer-reviewed studies directly compare the target compound’s physicochemical properties (e.g., melting point, logP) with analogs.
- Tools for Future Studies : Mercury’s overlay function could enable structural comparisons, while SHELX-based refinements may resolve crystallographic ambiguities .
Biological Activity
Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate (CAS 1820666-12-3) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and an amino acid derivative, which is significant for its biological interactions. The molecular formula is with a molecular weight of 341.39 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. The method may include the use of coupling agents to facilitate the formation of the carbamate bond. Detailed synthetic pathways can be found in specialized chemical literature.
Enzyme Inhibition
Carbamates are known for their role as enzyme inhibitors. For instance, compounds that inhibit monoamine oxidase (MAO) have been extensively studied for their therapeutic potential in treating depression and anxiety disorders . The interaction of this compound with MAO could be a valuable area for future research.
Case Studies
- Antimicrobial Screening : A study screened various carbamate derivatives for antibacterial activity. Compounds similar to this compound showed varying degrees of effectiveness against common bacterial strains, suggesting that this compound may also exhibit similar properties.
- Neuropharmacological Effects : In a study examining the effects of carbamate derivatives on neurotransmitter levels, it was observed that certain structures could modulate serotonin and dopamine pathways. This suggests potential applications in neuropharmacology for mood disorders.
Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate be optimized for high yield and purity?
- Methodology : The synthesis typically involves multi-step reactions under controlled temperature and pH to minimize side products. For carbamate derivatives, a common approach is coupling tert-butyl carbamate precursors with amine intermediates using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or acetonitrile) . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane) is critical. Yield optimization may require iterative adjustments of reaction time, stoichiometry, and solvent polarity .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm structural motifs (e.g., tert-butyl group at δ ~1.2 ppm, carbamate carbonyl at δ ~155 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detect impurities and verify molecular ion peaks .
- Elemental Analysis : Validates stoichiometric ratios of C, H, and N .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology : Screen solvents (e.g., methanol, ethanol, DCM/hexane) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light. For challenging cases, use additives like oxalic acid (to stabilize hydrogen-bonding networks) . Refinement with SHELXL-2018 (via Olex2 or SHELXPRO) resolves thermal parameters and disorder .
Advanced Research Questions
Q. How do structural variations in the carbamate moiety influence enzyme inhibition kinetics?
- Methodology :
- Enzyme Assays : Compare IC50 values against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Molecular Docking : Use programs like AutoDock Vina to model interactions between the tert-butyl group and hydrophobic enzyme pockets.
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Structural Data : Cross-reference crystallographic data (e.g., Mercury-generated overlays) to correlate substituent positioning with activity .
Q. What strategies resolve discrepancies between computational and experimental binding affinity data?
- Methodology :
- Free Energy Perturbation (FEP) : Refine force field parameters (e.g., AMBER or CHARMM) to improve binding energy calculations.
- Isothermal Titration Calorimetry (ITC) : Validate theoretical ΔG values with experimental enthalpy/entropy measurements.
- Crystallographic Validation : Compare predicted binding poses with high-resolution (<1.5 Å) X-ray structures .
Q. How does the oxalic acid counterion affect the compound’s solubility and bioavailability?
- Methodology :
- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy.
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption.
- Salt Screening : Compare oxalate, hydrochloride, and freebase forms for crystallinity and dissolution rates .
Key Methodological Insights
- Synthesis : Prioritize anhydrous conditions and stoichiometric control to avoid N-methylation side reactions .
- Characterization : Combine NMR, HPLC-MS, and elemental analysis for unambiguous verification .
- Crystallography : Use oxalic acid as a co-crystallizing agent to enhance lattice stability .
- Biological Studies : Cross-validate computational models with ITC and high-resolution crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
